Product packaging for H-Lys(2,4-dichloro-Z)-OBzl(Cat. No.:)

H-Lys(2,4-dichloro-Z)-OBzl

Cat. No.: B12294692
M. Wt: 475.8 g/mol
InChI Key: OFVFFFSCHWEDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(2,4-dichloro-Z)-OBzl is a chemically modified lysine derivative designed as a crucial building block for solid-phase and solution-phase peptide synthesis. The compound features orthogonal protecting groups: the epsilon-amino side chain is protected with the 2,4-dichlorobenzyloxycarbonyl (2,4-dichloro-Z) group, while the C-terminal carboxylic acid is protected as a benzyl ester (OBzl). This protection scheme is essential for directing the formation of specific peptide bonds and for the synthesis of complex peptides containing lysine residues, preventing unwanted side reactions . This protected amino acid is invaluable in pharmaceutical research and drug discovery, particularly in the development of novel therapeutic peptides. Its high level of protection makes it suitable for use in automated synthesizers, enabling the efficient production of peptides for a wide range of applications. These applications include researching treatments for metabolic diseases , creating antiasthmatic agents , and developing antirheumatic drugs . The 2,4-dichloro-Z group on the side chain offers enhanced stability under various reaction conditions, facilitating the synthesis of pure and complex peptide sequences. This reagent is intended for use by qualified researchers in laboratory settings only. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25Cl3N2O4 B12294692 H-Lys(2,4-dichloro-Z)-OBzl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25Cl3N2O4

Molecular Weight

475.8 g/mol

IUPAC Name

benzyl 2-amino-6-[(2,4-dichlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H

InChI Key

OFVFFFSCHWEDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl

Origin of Product

United States

Application of H Lys 2,4 Dichloro Z Obzl in Advanced Peptide Synthesis Strategies

Integration into Solution-Phase Peptide Synthesis Protocols

In solution-phase peptide synthesis (SPPS), the selection of protecting groups is paramount to prevent side reactions and ensure high purity of the final peptide. H-Lys(2,4-dichloro-Z)-OBzl is well-suited for this methodology. The C-terminal benzyl (B1604629) ester (OBzl) can be cleaved via hydrogenolysis, a method that is generally orthogonal to many other protecting groups used in peptide synthesis. oup.com

The 2,4-dichloro-Z group provides robust protection for the lysine (B10760008) side chain under various coupling conditions. Its stability is a key advantage in multi-step solution-phase syntheses where numerous reagents and solvents are employed. For instance, in the synthesis of a corticotropin (B344483) (ACTH) derivative, a similar Z-group on lysine was shown to be stable throughout the synthetic route. oup.com The increased chlorine substitution in the 2,4-dichloro-Z group enhances its acid stability compared to the standard benzyloxycarbonyl (Z) group. This allows for the selective removal of more acid-labile Nα-protecting groups, such as the tert-butyloxycarbonyl (Boc) group, without premature deprotection of the lysine side chain.

The general workflow for integrating this compound in a solution-phase synthesis would involve:

Coupling of the Nα-protected this compound to the growing peptide chain.

Selective deprotection of the Nα-protecting group.

Coupling of the next amino acid in the sequence.

Role as a Building Block in Fragment Condensation Approaches

Fragment condensation is a powerful strategy for the synthesis of large peptides, where smaller, protected peptide fragments are synthesized and then coupled together. This compound can be incorporated into a peptide fragment, which is then used in a subsequent condensation step. The stability of the 2,4-dichloro-Z group is particularly advantageous in this approach, as it must withstand the conditions required for the synthesis and purification of the peptide fragment.

For example, a peptide fragment containing C-terminal this compound can be activated at its N-terminus for coupling with another peptide fragment. The robust nature of the 2,4-dichloro-Z group ensures the lysine side chain remains protected during this activation and coupling process. In the synthesis of a ribonuclease (RNase) fragment, a similar strategy involving the condensation of protected peptide fragments was successfully employed. researchgate.net

The use of this compound in fragment condensation offers several benefits:

Enhanced solubility: The lipophilic nature of the protecting groups can improve the solubility of the protected fragments in organic solvents, facilitating their purification and coupling.

Reduced risk of racemization: By carefully choosing the activation method and coupling conditions, the risk of racemization at the C-terminal amino acid of the fragment can be minimized.

Convergent synthesis: This approach allows for a more efficient synthesis of large peptides by preparing multiple fragments in parallel.

Compatibility and Utility within Solid-Phase Peptide Synthesis (SPPS) Frameworks

Solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis, and the choice of protecting groups is critical for its success. nih.gov this compound can be adapted for use in SPPS, particularly in the Boc/Bzl strategy.

In Boc-based SPPS, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a strong acid like HF. peptide.com The 2,4-dichloro-Z group is highly compatible with this strategy due to its stability towards TFA. This is analogous to the commonly used Boc-Lys(2-Cl-Z)-OH, where the chlorinated Z-group resists cleavage during the repetitive TFA treatments for Boc group removal. peptide.combachem.com

The use of this compound in Boc-SPPS would typically involve its esterification to a hydroxymethyl resin. The synthesis would then proceed with the standard Boc-SPPS cycles. At the end of the synthesis, treatment with HF would cleave the peptide from the resin and simultaneously remove the 2,4-dichloro-Z and benzyl ester protecting groups. The use of related chlorinated Z protecting groups for lysine in Boc-SPPS has been documented in the synthesis of complex peptides like thymosin α1. google.com

Table 1: Protecting Group Compatibility in Boc-SPPS

Protecting Group Nα-Boc Deprotection (TFA) Final Cleavage (HF)
2,4-dichloro-Z Stable Cleaved

| OBzl | Stable | Cleaved |

This table illustrates the orthogonal nature of the protecting groups within the Boc-SPPS framework.

While less common, the 2,4-dichloro-Z group can be employed in Fmoc-based SPPS as a semi-permanent protecting group. iris-biotech.de In this strategy, the Nα-Fmoc group is removed with a base, typically piperidine (B6355638), while the side-chain protecting groups are acid-labile. The 2,4-dichloro-Z group is stable to the basic conditions used for Fmoc removal.

This application is particularly useful for the synthesis of peptides where specific side-chain modifications are required. For instance, a peptide can be synthesized on a resin using Fmoc chemistry with a lysine residue protected with the 2,4-dichloro-Z group. After completion of the peptide chain, the Nα-Fmoc group can be removed, and the N-terminus can be modified. Subsequently, the peptide can be cleaved from the resin under conditions that leave the 2,4-dichloro-Z group intact. This protected peptide can then be used in further solution-phase manipulations, such as cyclization or fragment condensation. The 2,4-dichloro-Z group would then be removed in a final deprotection step using strong acid.

The use of such semi-permanent protecting groups allows for a high degree of flexibility in the synthesis of complex peptide architectures. ub.edu

Table 2: Compound Names

Abbreviation Full Compound Name
This compound L-Lysine, N6-[(2,4-dichlorophenyl)methoxy]carbonyl-, phenylmethyl ester
Boc-Lys(2-Cl-Z)-OH N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(2-chlorophenyl)methoxy]carbonyl]-L-lysine
Z Benzyloxycarbonyl
Boc tert-Butyloxycarbonyl
Fmoc 9-Fluorenylmethoxycarbonyl
OBzl Benzyl ester
TFA Trifluoroacetic acid
HF Hydrogen fluoride (B91410)
ACTH Corticotropin

Orthogonal Protecting Group Chemistry Principles and Their Relevance to H Lys 2,4 Dichloro Z Obzl

Theoretical and Practical Principles of Orthogonal Protection in Complex Molecule Synthesis

In the realm of multi-step organic synthesis, protecting groups are indispensable tools that allow chemists to selectively mask and unmask reactive sites within a molecule. wikipedia.orglibretexts.org The concept of "orthogonal protection" elevates this strategy by employing multiple protecting groups that can be removed under distinct and non-interfering conditions. numberanalytics.comnumberanalytics.comspbu.ru This allows for the selective deprotection of one functional group while others remain protected, a crucial capability for the synthesis of complex molecules like peptides, carbohydrates, and natural products. jocpr.comfiveable.mefrontiersin.org

The theoretical foundation of orthogonality lies in the differential reactivity of protecting groups to specific reagents or conditions. numberanalytics.com A set of protecting groups is considered orthogonal if each member can be cleaved by a unique chemical mechanism without affecting the others. ub.edu For instance, one group might be labile to acid, another to base, a third to hydrogenolysis, and a fourth to fluoride (B91410) ions. wikipedia.orgorganic-chemistry.org This independence allows for a programmed, sequential deprotection, enabling the precise and controlled construction of intricate molecular architectures. jocpr.comub.edu

Orthogonality Profile of the 2,4-dichloro-Z Group with Established Protecting Groups

The utility of H-Lys(2,4-dichloro-Z)-OBzl in peptide synthesis is defined by the specific properties of its protecting groups: the 2,4-dichlorobenzyloxycarbonyl (2,4-dichloro-Z or 2,4-Cl2Z) group on the lysine (B10760008) side-chain amine and the benzyl (B1604629) (Bzl) ester on the C-terminus. The orthogonality of these groups to other commonly used protecting groups is paramount for their successful application.

Differential Cleavage Conditions for Various Carbamate (B1207046) Protecting Groups

Carbamates are a widely used class of protecting groups for amines in peptide synthesis. masterorganicchemistry.com Their stability and cleavage conditions can be finely tuned by modifying their chemical structure. This allows for the creation of orthogonal sets of carbamate protecting groups.

A prime example is the orthogonality between the tert-Butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz or Z) groups. organic-chemistry.orgmasterorganicchemistry.com The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com In contrast, the Fmoc group is labile to basic conditions, commonly a solution of piperidine (B6355638) in DMF. masterorganicchemistry.com The Cbz group is characteristically cleaved by catalytic hydrogenolysis. masterorganicchemistry.com The ability to selectively remove one of these groups in the presence of the others is a cornerstone of modern peptide synthesis. organic-chemistry.orgmasterorganicchemistry.com

The 2,4-dichloro-Z group, an analogue of the Cbz group, fits within this framework of differential lability. Its cleavage conditions and stability relative to other carbamates are critical for its utility.

Protecting GroupTypical Cleavage ConditionsOrthogonal To
Boc (tert-Butyloxycarbonyl)Strong acid (e.g., Trifluoroacetic acid) masterorganicchemistry.comFmoc, Cbz, 2,4-dichloro-Z
Fmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., Piperidine) masterorganicchemistry.comBoc, Cbz, 2,4-dichloro-Z
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.comBoc, Fmoc
Alloc (Allyloxycarbonyl)Pd(0) catalysis researchgate.nethighfine.comBoc, Fmoc, Cbz
Teoc (Trimethylsilylethoxycarbonyl)Fluoride ion (e.g., TBAF) highfine.comBoc, Fmoc, Cbz, Alloc
iNoc (Isonicotinyloxycarbonyl)Mild reduction (e.g., Zn/acetic acid, catalytic hydrogenation) iris-biotech.deBoc

Acidic Stability Characteristics of 2,4-Dichlorobenzyloxycarbonyl Protecting Groups

The 2,4-dichlorobenzyloxycarbonyl (2,4-dichloro-Z) group is a modification of the standard benzyloxycarbonyl (Z) group, designed to have enhanced stability towards acidic conditions. acs.org This increased stability is crucial in synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) where the temporary Nα-protecting group, often the acid-labile Boc group, is repeatedly removed. acs.org

Research has shown that the presence of electron-withdrawing chlorine atoms on the benzyl ring decreases the rate of acid-catalyzed cleavage. acs.org In a study comparing various chlorinated Z-groups, the 2,4-dichloro-Z group demonstrated significantly greater stability against acidolysis compared to the parent Z group. acs.org For instance, during the synthesis of deca-(L-lysyl)-L-valine, where the Boc group was removed with 50% trifluoroacetic acid in dichloromethane, the use of the 2,4-dichloro-Z group for Nε-protection resulted in no detectable branched peptides (<0.2 mol %), whereas the use of the Z group led to 30 mol % of branched products due to premature deprotection. acs.org

The stability of these groups is generally in the order of 2,6-dichloro-Z > 2,4-dichloro-Z > 3,4-dichloro-Z > 2-chloro-Z > 3-chloro-Z > Z. acs.org While the 2,4-dichloro-Z group is highly stable to the conditions used for Boc removal, it can still be cleaved under stronger acidic conditions, such as with liquid hydrogen fluoride (HF) at 0°C for 60 minutes. acs.org This allows for its removal at the end of the synthesis without affecting more acid-sensitive parts of the peptide. acs.org

Protecting GroupRelative Acid StabilityCleavage Conditions
Z (Benzyloxycarbonyl)Least StableHBr/AcOH, HF acs.orgthieme-connect.de
3-ClZ (3-Chlorobenzyloxycarbonyl)More stable than ZHF (complete in 60 min at 0°C) acs.org
2,4-Cl2Z (2,4-Dichlorobenzyloxycarbonyl)Significantly more stable than ZHF (complete in 60 min at 0°C) acs.org
3,4-Cl2Z (3,4-Dichlorobenzyloxycarbonyl)More stable than ZHF acs.org
2,6-Cl2Z (2,6-Dichlorobenzyloxycarbonyl)Most StableHF (requires 60 min at 20°C for complete removal) acs.org

Comparative Stability of Benzyl Esters to Common Deprotection Reagents

The benzyl (Bzl) ester is a common protecting group for carboxylic acids. fiveable.me Its stability profile makes it compatible with a range of reaction conditions used in peptide synthesis. Benzyl esters are generally stable to the basic conditions used to remove Fmoc groups and the mildly acidic conditions sometimes used for Boc removal, although some cleavage can occur with repeated acid treatments. thieme-connect.de

The primary method for cleaving benzyl esters is catalytic hydrogenolysis (e.g., H₂ over Pd/C), a condition that leaves many other protecting groups, such as Boc and Fmoc, intact. wikipedia.orgchemistrysteps.com This orthogonality is a key feature in many synthetic strategies. wikipedia.org

Benzyl esters are also stable to many nucleophiles but can be cleaved under strongly basic conditions (saponification), although this is less common in peptide synthesis due to potential side reactions. fiveable.me Their stability can be modulated by introducing substituents on the phenyl ring. Electron-donating groups, like methoxy, increase acid lability, while electron-withdrawing groups, such as chloro or nitro, enhance stability towards acid. thieme-connect.de

Deprotection Reagent/ConditionEffect on Benzyl EsterOrthogonal Protecting Groups (Stable under these conditions)
Catalytic Hydrogenolysis (H₂, Pd/C) Cleaved wikipedia.orgfiveable.meBoc, Fmoc, TBDMS
Strong Acid (e.g., HF, HBr/AcOH) Cleaved thieme-connect.deFmoc
Trifluoroacetic Acid (TFA) Generally stable, but some cleavage with prolonged/repeated use thieme-connect.dethieme-connect.deFmoc, Cbz
Base (e.g., Piperidine) Stable wikipedia.orgfiveable.meBoc, Cbz
Fluoride Ion (e.g., TBAF) Stable thieme-connect.deBoc, Cbz, Fmoc
Nucleophiles (e.g., NaSPh) Stable (cleaves alkyl esters) thieme-connect.de-

Design and Implementation of Sequential Deprotection Strategies in Multi-Step Organic Synthesis

The power of orthogonal protecting groups is fully realized in the design and execution of sequential deprotection strategies. jocpr.comub.edu This approach allows for the regioselective modification of a polyfunctional molecule by unmasking one reactive site at a time. ub.edu The synthesis of branched or cyclic peptides, for example, often relies on such strategies. ub.edusigmaaldrich.com

In the context of a peptide containing this compound, a potential synthetic sequence could be envisioned. For instance, if the N-terminus of the peptide chain is protected with an Fmoc group, it can be selectively removed with piperidine to allow for chain elongation. wikipedia.org The 2,4-dichloro-Z group on the lysine side chain and the benzyl ester at the C-terminus would remain intact. acs.orgsigmaaldrich.com

Following the completion of the peptide backbone, the benzyl ester could be removed by catalytic hydrogenolysis to liberate the C-terminal carboxylic acid, perhaps for a subsequent coupling reaction, while the 2,4-dichloro-Z group remains in place. wikipedia.org Finally, the 2,4-dichloro-Z group can be cleaved using strong acid, such as HF, to reveal the free lysine side-chain amine. acs.org This step-wise deprotection, enabled by the orthogonality of the protecting groups, provides chemists with precise control over the synthetic process. ub.edu The successful implementation of such a strategy depends on the careful selection of protecting groups with non-overlapping cleavage conditions and their stability throughout the various synthetic steps. jocpr.comub.edu

Analytical and Spectroscopic Characterization Methodologies for H Lys 2,4 Dichloro Z Obzl

Spectroscopic Analysis for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. For H-Lys(2,4-dichloro-Z)-OBzl, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular framework.

¹H NMR spectroscopy provides information about the chemical environment of protons. The expected spectrum of this compound would show distinct signals corresponding to the lysine (B10760008) backbone, the benzyl (B1604629) ester (OBzl) group, and the 2,4-dichlorobenzyloxycarbonyl (2,4-dichloro-Z) group. The aromatic protons of the OBzl group would typically appear as a multiplet around 7.3-7.4 ppm. chemicalbook.comrsc.org The protons on the dichlorinated ring of the Z-group would be expected in a similar region but with a specific splitting pattern reflecting their substitution. chemicalbook.com The benzylic protons (-O-CH₂-Ar) for both protecting groups would appear as singlets or doublets, typically between 5.0 and 5.3 ppm. The protons of the lysine aliphatic chain (α, β, γ, δ, ε) would resonate in the upfield region, generally between 1.3 and 4.0 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. Key signals would include those for the carbonyl carbons of the ester and the carbamate (B1207046) group (typically in the 155-175 ppm range). orgsyn.orgresearchgate.net The aromatic carbons would appear between 120 and 140 ppm, with the carbons bearing chlorine atoms showing characteristic shifts. The benzylic carbons (-CH₂-) would be expected around 65-70 ppm, and the aliphatic carbons of the lysine side chain would resonate in the 20-55 ppm range.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. COSY would establish the connectivity between adjacent protons, clearly mapping the α- to ε-protons of the lysine backbone. HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the attachment of the benzyl ester to the lysine's carboxyl group and the 2,4-dichloro-Z group to the ε-amino group.

Predicted NMR Data for this compound The following table presents predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Lysine α-CH ~3.8 - 4.2 ~53 - 56
Lysine β-CH₂ ~1.7 - 1.9 ~30 - 33
Lysine γ-CH₂ ~1.4 - 1.6 ~22 - 25
Lysine δ-CH₂ ~1.5 - 1.7 ~28 - 31
Lysine ε-CH₂ ~3.1 - 3.3 ~40 - 43
OBzl -CH₂- ~5.1 - 5.3 ~66 - 68
OBzl Ar-H ~7.3 - 7.4 ~127 - 129, ~135
2,4-dichloro-Z -CH₂- ~5.0 - 5.2 ~65 - 67
2,4-dichloro-Z Ar-H ~7.2 - 7.5 ~127 - 135
Ester C=O --- ~170 - 173
Carbamate C=O --- ~155 - 157

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. Strong absorptions corresponding to the C=O (carbonyl) stretching of both the ester and the carbamate functional groups would be prominent, typically appearing in the region of 1680-1750 cm⁻¹. The N-H bond of the carbamate would show a stretching vibration around 3300-3400 cm⁻¹. The free α-amino group, present as an ammonium (B1175870) salt (HCl salt), would display broad absorptions in the 2500-3000 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed around 1450-1600 cm⁻¹, while C-O stretching from the ester and carbamate groups would appear between 1000 and 1300 cm⁻¹. nist.gov The presence of the dichloro-substituents would be indicated by C-Cl stretching bands in the lower frequency region (typically 600-800 cm⁻¹).

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Ammonium salt) Stretch, broad 2500 - 3000
N-H (Carbamate) Stretch 3300 - 3400
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 2960
C=O (Ester) Stretch 1730 - 1750
C=O (Carbamate) Stretch 1680 - 1710
C=C (Aromatic) Stretch 1450 - 1600
C-O (Ester/Carbamate) Stretch 1000 - 1300
C-Cl Stretch 600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. This compound contains two chromophoric systems: the benzyl ring of the ester and the 2,4-dichlorobenzyl ring of the Z-group. These aromatic rings are expected to produce characteristic absorption maxima (λ_max) in the UV region, typically between 250 and 280 nm. researchgate.netorganic-chemistry.org The presence of chlorine atoms on the 2,4-dichloro-Z ring may cause a slight bathochromic (red) shift in its absorption maximum compared to the unsubstituted benzyl ring. nih.gov This technique is often used in conjunction with HPLC for quantitative analysis, where the detector is set to a wavelength at which the compound strongly absorbs.

Predicted UV-Vis Absorption Data for this compound

Chromophore Expected λ_max (nm)
Benzyl Ring ~255 - 265
2,4-Dichlorobenzyl Ring ~260 - 275

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

HPLC is a highly sensitive and accurate technique for determining the purity of chemical compounds. researchgate.net For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. The compound would be separated on a non-polar stationary phase (e.g., C18 silica) using a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724), often with an acidic modifier such as trifluoroacetic acid (TFA) to ensure sharp peaks. Detection is commonly performed using a UV detector set at a wavelength corresponding to the absorbance of the aromatic rings (e.g., 260 nm). The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard.

Illustrative RP-HPLC Method for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 25 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Estimation

TLC is a rapid, simple, and cost-effective chromatographic method used for monitoring the progress of chemical reactions and for preliminary purity assessment. A small amount of the reaction mixture or the isolated product is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is usually a mixture of organic solvents (e.g., ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/methanol). The components of the sample separate based on their differing affinities for the stationary and mobile phases. After development, the spots are visualized, commonly under UV light (due to the aromatic rings) or by staining with a reagent like ninhydrin, which reacts with the free α-amino group to produce a colored spot. The retention factor (Rf value) can be calculated and compared to that of a standard to aid in identification. The presence of multiple spots indicates impurities.

Illustrative TLC System for this compound

Parameter Condition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane : Methanol (e.g., 95:5 v/v)
Visualization UV light (254 nm) and/or Ninhydrin stain

Compound Name Reference Table

Abbreviation/Common Name Full Chemical Name
This compoundNε-(2,4-Dichlorobenzyloxycarbonyl)-L-lysine benzyl ester
OBzlBenzyl ester
2,4-dichloro-Z2,4-Dichlorobenzyloxycarbonyl
TFATrifluoroacetic acid
AcetonitrileEthanenitrile
DichloromethaneMethylene chloride
MethanolMethyl alcohol

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise molecular weight confirmation and enabling the identification and quantification of process-related impurities. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, are particularly valuable for their high accuracy and resolution, allowing for the unambiguous determination of the elemental composition of the parent compound and its impurities.

For this compound, the expected monoisotopic mass can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a commonly employed soft ionization technique for such molecules, as it minimizes fragmentation and preserves the molecular ion, typically observed as the protonated species [M+H]⁺. The high mass accuracy of HRMS allows for the confident confirmation of the compound's identity.

Impurity profiling by MS, often coupled with liquid chromatography (LC-MS), is critical for ensuring the quality and purity of this compound. lcms.cz This approach allows for the separation of the main compound from its impurities prior to mass analysis. Common impurities in the synthesis of protected amino acids can include byproducts from incomplete reactions, side-reactions, or the degradation of starting materials or the product itself. veeprho.com For instance, impurities could arise from the incomplete protection of the lysine side chain or the failure of the benzyl ester formation. Tandem mass spectrometry (MS/MS) can be employed to further characterize these impurities by inducing fragmentation of the molecular ions and analyzing the resulting fragment ions to elucidate their structures. enovatia.com

A summary of expected mass spectrometry data for this compound and potential impurities is presented in Table 1.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Potential Source
This compound C₂₂H₂₄Cl₂N₂O₄466.1062467.1135Target Compound
Impurity A (Incomplete Z-protection)C₁₄H₂₀N₂O₂264.1525265.1598Starting material carryover
Impurity B (Loss of Benzyl group)C₁₅H₁₈Cl₂N₂O₄376.0593377.0666Degradation product
Impurity C (Over-reaction product)C₃₀H₃₀Cl₂N₂O₆600.1430601.1503Side-reaction byproduct

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual observed masses may vary slightly depending on the instrumentation and experimental conditions.

Determination of Optical Purity and Racemization Control Studies

The biological activity of amino acid derivatives is highly dependent on their stereochemistry. Therefore, the determination of optical purity and the control of racemization during synthesis are of paramount importance for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. sigmaaldrich.com For this compound, direct enantioseparation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of protected amino acids. springernature.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol, is crucial for achieving optimal separation. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Alternatively, indirect methods involving pre-column derivatization with a chiral derivatizing agent can be employed, as discussed in the following section. The development of a robust chiral HPLC method is essential for routine quality control to ensure the enantiomeric purity of this compound. Studies on protected epimeric peptides have demonstrated the utility of reversed-phase HPLC in evaluating racemization during synthesis. nih.gov

Below is a representative table of chiral HPLC parameters for the analysis of a protected lysine derivative.

ParameterCondition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (L-enantiomer) 8.5 min
Retention Time (D-enantiomer) 10.2 min
Resolution (Rs) > 1.5

Note: This data is illustrative and based on typical separations of similar compounds. Method optimization would be required for this compound.

Pre-column Derivatization Techniques for Chiral Analysis

Pre-column derivatization is an alternative and widely used approach for the chiral analysis of amino acids and their derivatives. nih.gov This technique involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral HPLC column, such as a C18 reversed-phase column.

Several CDAs are available, with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) being a prominent example. nih.gov The reaction of this compound with a CDA would result in the formation of two diastereomeric products that can be readily separated and quantified by HPLC with UV or MS detection. This method offers the advantage of using standard, less expensive achiral columns and can provide high sensitivity and resolution. nih.gov The choice of CDA and reaction conditions must be carefully optimized to ensure complete and rapid derivatization without inducing racemization.

A comparison of common chiral derivatizing agents is provided in Table 3.

Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedDetection Method
1-fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary and secondary aminesUV
o-Phthalaldehyde / Chiral ThiolOPA / Chiral ThiolPrimary aminesFluorescence
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECPrimary and secondary aminesFluorescence
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary and secondary aminesUV

The selection of the appropriate derivatization technique depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.

Mechanistic Investigations and Computational Studies on the 2,4 Dichlorobenzyloxycarbonyl Protecting Group

Elucidation of Reaction Mechanisms for Carbamate (B1207046) Formation and Cleavage

The formation and cleavage of the carbamate linkage are fundamental to the utility of the 2,4-dichlorobenzyloxycarbonyl protecting group. These reactions proceed through well-defined mechanistic pathways.

Carbamate Formation: The protection of the ε-amino group of lysine (B10760008) with the 2,4-dichlorobenzyloxycarbonyl group typically involves the reaction of the lysine derivative with 2,4-dichlorobenzyl chloroformate. The mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amino group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the stable carbamate. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Carbamate Cleavage: The cleavage of the 2,4-dichlorobenzyloxycarbonyl group can be achieved under various conditions, primarily through acidolysis or hydrogenolysis.

Acid-Catalyzed Cleavage: In the presence of a strong acid, the oxygen atom of the carbamate is protonated. This protonation enhances the leaving group ability of the 2,4-dichlorobenzyloxy portion. The subsequent step can proceed via two primary pathways depending on the stability of the resulting carbocation. For the 2,4-dichlorobenzyl group, which can form a moderately stable benzylic carbocation, an SN1-type mechanism is plausible. The C-O bond cleaves to form the carbocation and the unstable carbamic acid, which readily decarboxylates to release the free amine. Alternatively, an SN2-type mechanism can occur where a nucleophile attacks the benzylic carbon, leading to the displacement of the carbamate. The electron-withdrawing nature of the chlorine atoms on the aromatic ring can influence the stability of the benzylic carbocation and thus the preferred mechanistic pathway organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comkhanacademy.org.

Base-Mediated Cleavage: While less common for benzyloxycarbonyl groups, cleavage under basic conditions can occur. This typically proceeds via an elimination-addition mechanism, particularly if there is a suitable proton on the nitrogen. The base abstracts a proton from the nitrogen, and the resulting anion can then fragment, leading to the release of the free amine and other byproducts. The stability of the Z-group under mild basic conditions has been a subject of study, with neighboring group participation potentially influencing its lability researchgate.net.

Kinetic and Thermodynamic Factors Influencing the Stability and Cleavage of Dichlorobenzyloxycarbonyl Groups

The stability and lability of the 2,4-dichlorobenzyloxycarbonyl protecting group are governed by a delicate balance of kinetic and thermodynamic factors. The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences these properties compared to the parent benzyloxycarbonyl (Z) group. Halogenation of the aromatic nucleus is known to generate more acid-stable protective groups bachem.com.

Kinetic Factors: The rate of cleavage is a critical kinetic parameter. For acid-catalyzed cleavage, the rate is dependent on the concentration of the acid, the temperature, and the solvent polarity. The electron-withdrawing chlorine atoms decrease the electron density of the benzyl (B1604629) ring, which can destabilize the benzylic carbocation intermediate in an SN1 pathway, thereby slowing down the rate of cleavage compared to the unsubstituted Z group. This increased stability towards acids is a key feature of the 2,4-dichloro-Z group.

Comparative Stability of Benzyloxycarbonyl Protecting Groups

Protecting GroupSubstituentsRelative Stability to AcidCleavage Conditions
Z (Benzyloxycarbonyl)NoneStandardHBr/AcOH, H2/Pd
2-Chloro-Z2-ChloroIncreasedStronger acid required
2,4-Dichloro-Z2,4-DichloroFurther IncreasedHarsher acidic conditions

Computational Chemistry Approaches to Protecting Group Design and Reactivity

Computational chemistry provides powerful tools to understand and predict the behavior of protecting groups, aiding in the rational design of new protective strategies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the 2,4-dichlorobenzyloxycarbonyl protecting group, DFT calculations can provide valuable insights into:

Electronic Effects of Substituents: DFT can be used to calculate the electron distribution within the molecule, quantifying the electron-withdrawing effects of the two chlorine atoms. This helps in understanding their influence on the stability of the carbamate bond and the benzylic carbocation intermediate formed during acid-catalyzed cleavage nih.govresearchgate.netresearchgate.netmdpi.commdpi.com. By analyzing properties such as atomic charges and molecular orbitals, one can rationalize the observed reactivity and stability.

Conformational Analysis: The three-dimensional shape of H-Lys(2,4-dichloro-Z)-OBzl can influence its reactivity. DFT calculations can be employed to determine the most stable conformations of the protected amino acid, providing insights into steric hindrance and the accessibility of the reactive sites.

Molecular Dynamics Simulations for Understanding Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can be particularly useful for:

Solvent Effects: The choice of solvent can significantly impact the rate and mechanism of both the protection and deprotection reactions. MD simulations can model the explicit interactions between the protected lysine derivative and solvent molecules, providing a detailed picture of the solvation shell and its influence on the reaction pathway nepjol.infoaip.orgresearchgate.netnih.govmdpi.com. This is crucial for understanding how different solvents can stabilize or destabilize transition states and intermediates.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can be used to study these interactions, which can be important in understanding the physical properties of the compound, such as its solubility and aggregation behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Protecting Group Lability

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In the context of protecting groups, QSAR studies can be employed to:

Predict Lability: By developing a QSAR model based on a series of substituted benzyloxycarbonyl protecting groups, it is possible to predict the lability (ease of cleavage) of new protecting groups. The model would correlate structural or electronic descriptors (e.g., Hammett constants, calculated electronic properties) of the substituents with the experimentally determined cleavage rates nih.govresearchgate.netnih.gov.

Guide Protecting Group Design: The insights gained from a QSAR model can guide the rational design of new protecting groups with desired stability and cleavage properties. For example, by understanding the quantitative relationship between the electronic properties of the substituents and the acid lability, one could design a protecting group that is stable to a specific set of acidic conditions but readily cleaved under others.

Advanced Research Applications and Further Derivatization of H Lys 2,4 Dichloro Z Obzl

Utilization as a Scaffold for the Synthesis of Functionalized Amino Acid Derivatives

The structure of H-Lys(2,4-dichloro-Z)-OBzl makes it an excellent starting point or scaffold for creating novel, functionalized amino acid derivatives. The primary amine of the lysine (B10760008) backbone is available for a variety of chemical modifications, allowing for the introduction of diverse functional groups.

The 2,4-dichloro-Z protecting group on the side-chain amine offers robust protection under various reaction conditions, including those used for Nα-acylation. This stability is crucial when modifying the primary amine. For instance, the free Nα-amino group can be acylated with a wide range of carboxylic acids, sulfonyl chlorides, or isocyanates to introduce new functionalities. These modifications can alter the steric and electronic properties of the amino acid, potentially leading to derivatives with tailored biological activities. In a related context, the 2,4-dichlorobenzyl moiety has been noted for its effectiveness in L-lysine derivatives designed as aminopeptidase (B13392206) N (APN/CD13) inhibitors, suggesting that this protecting group or its core structure could be a valuable component in pharmacophore design. nih.gov

Table 1: Potential Modifications of the this compound Scaffold

Modification ReactionReagent ClassResulting Functional GroupPotential Application
Nα-AcylationActivated Carboxylic AcidsAmideIntroduction of bioactive moieties, fluorescent tags, or linkers.
Nα-SulfonylationSulfonyl ChloridesSulfonamideAlteration of electronic properties, potential for enzyme inhibition.
Nα-AlkylationAlkyl HalidesSecondary AmineModification of peptide backbone properties, introduction of steric bulk.
Nα-ArylationAryl HalidesN-Aryl AmineIntroduction of aromatic systems for probing protein-protein interactions.

Following the modification of the primary amine, the protecting groups can be selectively removed to yield the final functionalized amino acid. The benzyl (B1604629) ester is typically cleaved by hydrogenolysis, while the 2,4-dichloro-Z group can be removed under harsher acidic conditions, such as with HBr in acetic acid, or also by hydrogenolysis, although typically more slowly than the benzyl ester. This differential lability can, in principle, be exploited for stepwise deprotection and further derivatization.

Incorporation into Peptidomimetic Structures for Biological Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and biological activity. This compound can be incorporated into peptidomimetic structures to explore structure-activity relationships and to develop novel therapeutic agents.

The lysine side chain itself is a common feature in bioactive peptides, often involved in receptor binding and enzymatic recognition. By using a protected derivative like this compound, chemists can build peptide chains and then, at a later stage, selectively deprotect the side chain for further modification. This allows for the synthesis of peptidomimetics with site-specific alterations.

For example, after incorporation into a peptide sequence, the 2,4-dichloro-Z group could be removed to expose the ε-amino group. This amine can then be modified to introduce non-natural side chains, cyclize the peptide, or attach reporter molecules. The robust nature of the 2-Cl-Z group is advantageous in Boc-based solid-phase peptide synthesis (SPPS), as it is stable to the repeated trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection. peptide.com

Development of Novel Bioconjugation Strategies Exploiting Lysine Derivatives

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable hybrid. Lysine residues are frequently targeted for bioconjugation due to the nucleophilicity of the ε-amino group. While this compound itself is a protected precursor, its deprotected form is central to these strategies.

A key aspect of modern bioconjugation is site-selectivity. The use of orthogonally protected lysine derivatives is a powerful approach to achieve this. sigmaaldrich-jp.com In a synthetic peptide, one could incorporate a lysine residue protected with the 2,4-dichloro-Z group, while other lysine residues are protected with different groups (e.g., Boc or Fmoc). The 2,4-dichloro-Z group could then be selectively removed under specific conditions to allow for conjugation at that particular site.

Table 2: Comparison of Lysine Side-Chain Protecting Groups for Bioconjugation

Protecting GroupCleavage ConditionOrthogonality with FmocOrthogonality with Boc
Boc (tert-butyloxycarbonyl)Acid (e.g., TFA)YesNo
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)NoYes
2,4-dichloro-Z Strong Acid / HydrogenolysisYesYes
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)HydrazineYesYes

The development of novel bioconjugation strategies could exploit the unique electronic properties of the 2,4-dichlorobenzyl system. For instance, after deprotection, the lysine's amino group could be reacted with specialized linkers designed to be stable under physiological conditions. The initial presence of the bulky and electron-withdrawing protecting group might also influence the folding and aggregation properties of the peptide during synthesis, which could be a strategic consideration.

Investigations into Modified Peptide Architectures and Their Chemical Properties

The incorporation of this compound into peptides allows for the creation of modified peptide architectures with unique chemical properties. The presence of the dichlorinated aromatic ring introduces a hydrophobic and sterically demanding moiety that can influence the peptide's secondary structure, stability, and interaction with biological targets.

Once the peptide chain is assembled, the benzyl ester can be removed to free the C-terminus for further modifications, such as amidation or ligation to another peptide or molecule. The 2,4-dichloro-Z group on the lysine side chain can be retained as a permanent modification to study the impact of this halogenated aromatic group on the peptide's properties. Halogen atoms, like chlorine, can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity.

Alternatively, the selective removal of the 2,4-dichloro-Z group opens up the possibility of creating branched or cyclic peptides. The exposed ε-amino group can be used as a point of attachment for another peptide chain or can be cyclized with the C-terminus or another side chain within the same peptide. These modified architectures often exhibit enhanced resistance to proteolytic degradation and may have constrained conformations that lead to higher receptor affinity and selectivity.

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